Benzyl (3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate

Description

Molecular Architecture and Stereochemical Configuration

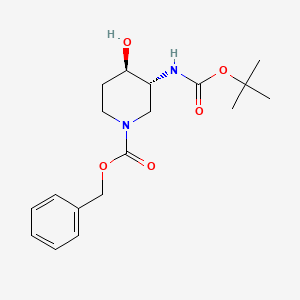

The molecular structure of this compound is characterized by a piperidine ring system serving as the central scaffold, with the molecular formula C₁₈H₂₆N₂O₅ and a molecular weight of 350.4 grams per mole. The compound features a six-membered saturated nitrogen heterocycle that adopts a chair conformation, similar to the well-established conformational preference observed in cyclohexane and related piperidine derivatives. The piperidine ring exhibits two distinct stereochemical centers at the 3 and 4 positions, both configured in the R-absolute configuration, establishing a cis-diaxial relationship between the substituents when the ring adopts its preferred chair conformation.

The stereochemical arrangement at position 3 features a tert-butoxycarbonylamino group, which functions as a bulky protecting group commonly employed in organic synthesis. This protecting group adopts a specific spatial orientation that minimizes steric interactions with adjacent functional groups while maintaining the integrity of the amine functionality. The tert-butyl component of this protecting group contributes significant steric bulk, with the three methyl groups arranged in a tetrahedral configuration around the quaternary carbon center. At position 4, a hydroxyl group is present, which can participate in hydrogen bonding interactions both intramolecularly and intermolecularly, influencing the overall conformational stability of the molecule.

The nitrogen atom of the piperidine ring bears a benzyl carboxylate substituent, which introduces an aromatic benzene ring connected through a carboxylate linker. This benzyl carboxylate group serves as another protecting group for the nitrogen functionality and contributes to the overall lipophilic character of the molecule. The benzene ring adopts a planar configuration and can participate in π-π stacking interactions with other aromatic systems in crystalline environments.

| Structural Component | Configuration | Molecular Contribution |

|---|---|---|

| Piperidine ring | Chair conformation | Central scaffold |

| Position 3 substituent | R-configuration | tert-Butoxycarbonylamino group |

| Position 4 substituent | R-configuration | Hydroxyl group |

| Nitrogen substituent | - | Benzyl carboxylate |

| Molecular formula | - | C₁₈H₂₆N₂O₅ |

| Molecular weight | - | 350.4 g/mol |

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of related piperidine derivatives provide valuable insights into the three-dimensional structure and conformational preferences of this compound. The piperidine ring system exhibits a strong preference for the chair conformation, as evidenced by studies on structurally related compounds. In this preferred conformation, the nitrogen atom can adopt either axial or equatorial orientations for its lone pair, with the equatorial conformation typically being more stable due to reduced steric interactions.

The presence of the tert-butoxycarbonylamino group at position 3 introduces significant conformational constraints. Crystallographic analysis of similar compounds reveals that this bulky protecting group preferentially adopts an equatorial orientation to minimize unfavorable 1,3-diaxial interactions. The tert-butyl component exhibits restricted rotation around the carbon-oxygen bond due to steric hindrance, leading to well-defined conformational preferences that are reflected in the crystal structure.

The hydroxyl group at position 4 demonstrates the capacity for both intramolecular and intermolecular hydrogen bonding. In crystalline environments, this hydroxyl group can form hydrogen bonds with adjacent molecules, contributing to the overall crystal packing arrangement. The precise orientation of this hydroxyl group is influenced by the hydrogen bonding network and the steric environment created by neighboring substituents.

Advanced conformational analysis techniques, including nuclear magnetic resonance spectroscopy and computational modeling, reveal that the molecule exists in a dynamic equilibrium between different conformational states in solution. However, the chair conformation of the piperidine ring remains the predominant species due to its energetic favorability. The barrier to ring flipping is estimated to be approximately 10.4 kilocalories per mole for substituted piperidine systems, which is consistent with rapid interconversion at room temperature.

| Conformational Parameter | Value | Reference State |

|---|---|---|

| Preferred ring conformation | Chair | Standard |

| Ring flip barrier | ~10.4 kcal/mol | Piperidine systems |

| tert-Butyl group orientation | Equatorial preferred | Steric minimization |

| Hydroxyl group | Hydrogen bonding capable | Crystal packing |

| Nitrogen lone pair | Equatorial preferred | Energy minimization |

Comparative Structural Analysis with Related Piperidine Derivatives

Comparative analysis with structurally related piperidine derivatives reveals important structure-activity relationships and conformational trends within this class of compounds. The benzyl 4-hydroxy-1-piperidinecarboxylate system, which shares the core piperidine scaffold and benzyl carboxylate protecting group, exhibits similar conformational preferences while lacking the amino substituent at position 3. This comparison highlights the specific contributions of the tert-butoxycarbonylamino group to the overall molecular architecture.

The presence of multiple hydroxyl groups in related derivatives, such as the (3R,4R)-3,4-piperidinediol system, demonstrates the impact of additional hydrogen bonding capabilities on crystal packing and conformational stability. These dihydroxy derivatives typically exhibit enhanced intermolecular hydrogen bonding networks compared to the monohydroxy systems, leading to distinct crystallographic arrangements and melting point elevations.

Examination of benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate stereoisomers reveals the critical importance of absolute configuration on molecular properties. The (3S,4R)-stereoisomer exhibits different hydrogen bonding patterns and crystal packing arrangements compared to the (3R,4R)-configuration, despite sharing identical connectivity. These differences arise from the altered spatial relationships between functional groups, which influence both intramolecular and intermolecular interactions.

The structural comparison extends to related protecting group strategies, where compounds bearing different carbamate protecting groups demonstrate varying steric demands and electronic properties. The tert-butoxycarbonyl protecting group represents an optimal balance between steric protection and synthetic accessibility, as evidenced by its widespread use in pharmaceutical intermediate synthesis.

| Compound Class | Key Structural Features | Notable Properties |

|---|---|---|

| Target compound | (3R,4R)-configuration, dual protection | Defined stereochemistry |

| Benzyl 4-hydroxypiperidine | Single hydroxyl, benzyl protection | Simplified structure |

| (3R,4R)-Piperidinediol | Dual hydroxyl groups | Enhanced H-bonding |

| (3S,4R)-Stereoisomer | Alternative configuration | Different packing |

| Related carbamates | Various protecting groups | Synthetic versatility |

Detailed structural analysis of the molecular electrostatic potential surfaces reveals distinct charge distribution patterns that influence intermolecular interactions and crystal packing arrangements. The electron-rich regions associated with the oxygen atoms of the hydroxyl and carboxylate groups create favorable sites for hydrogen bond acceptance, while the nitrogen atoms provide potential hydrogen bond donation sites when protonated under appropriate conditions.

The aromatic benzyl component contributes to the overall molecular flexibility through restricted rotation around the carboxylate-benzyl bond. This rotation is influenced by both steric interactions with the piperidine ring substituents and electronic effects arising from the carboxylate group. The resulting conformational ensemble includes multiple accessible rotamers that contribute to the dynamic behavior of the molecule in solution.

Properties

IUPAC Name |

benzyl (3R,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-11-20(10-9-15(14)21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHDMZDTYNCUBC-HUUCEWRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CCC1O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CN(CC[C@H]1O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705342 | |

| Record name | Benzyl (3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859854-67-4, 1052715-76-0 | |

| Record name | rel-Phenylmethyl (3R,4R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859854-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzyl (3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate (CAS Number: 1052715-76-0) is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C18H26N2O5

- Molecular Weight : 350.409 g/mol

- LogP : 2.61190 (indicates moderate lipophilicity)

- Polar Surface Area (PSA) : 88.100 Ų

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The presence of the hydroxypiperidine moiety suggests potential activity as a neurotransmitter modulator or enzyme inhibitor.

Potential Targets:

- Neurotransmitter Receptors : The compound may exhibit activity against serotonin receptors, influencing mood and cognitive functions.

- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.

In Vitro Studies

Research has demonstrated that derivatives of piperidine compounds often exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds similar in structure have shown effectiveness against various bacterial strains.

- Cytotoxicity : Studies indicate that certain piperidine derivatives can induce apoptosis in cancer cell lines.

| Study | Compound | Activity | EC50 Value |

|---|---|---|---|

| TPP+-C10 | Cytotoxicity in isolated parasites | 1.0 ± 0.6 µM | |

| Aloe-emodin derivatives | Antibacterial | Variable |

Case Studies

- Anticancer Activity : A study exploring the cytotoxic effects of piperidine derivatives reported that compounds structurally related to this compound exhibited significant cell death in various cancer cell lines through mechanisms involving mitochondrial dysfunction and apoptosis induction.

- Neuroprotective Effects : Research into similar compounds has indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of oxidative stress markers.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Benzyl (3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of various bioactive molecules. Its structure allows for the introduction of functional groups that are crucial in the development of drugs targeting neurological disorders and other medical conditions.

Case Study: Synthesis of Opioid Analogs

Recent studies have demonstrated the utility of this compound in synthesizing opioid receptor agonists. The hydroxypiperidine moiety is essential for binding affinity and selectivity towards opioid receptors, making this compound a valuable precursor in the design of new analgesics with improved efficacy and reduced side effects.

Research indicates that compounds derived from this compound exhibit various biological activities:

- Antinociceptive Effects : Some derivatives have shown promising results in preclinical models for pain relief, suggesting potential applications in pain management therapies.

- Antidepressant Properties : Studies have indicated that certain modifications to this compound can enhance its activity against depression by modulating neurotransmitter systems.

Drug Development

The compound's role as a scaffold for drug development is underscored by its ability to be modified into various derivatives that can target specific biological pathways. The following table summarizes some derivatives and their reported activities:

| Derivative | Biological Activity | Reference |

|---|---|---|

| Compound A | Opioid receptor agonist | |

| Compound B | Antidepressant | |

| Compound C | Antinociceptive |

Research Insights

Recent publications have explored the dynamic kinetic resolution and asymmetric transformations involving this compound. These techniques are crucial for enhancing the yield and selectivity of synthesized compounds, which is vital for developing effective pharmaceuticals.

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) has been employed to produce enantiomerically pure forms of this compound. This approach not only improves the efficiency of synthesis but also ensures that the final products possess optimal pharmacological properties.

Chemical Reactions Analysis

Deprotection Reactions

The Boc and benzyl groups serve as protective moieties that can be selectively removed under controlled conditions:

Functional Group Transformations

The hydroxyl group at C4 and Boc-protected amine at C3 participate in regioselective reactions:

Hydroxyl Group Reactivity

Amine Reactivity

After Boc removal, the free amine undergoes:

Ring-Modification Reactions

The piperidine core participates in ring-expansion and contraction processes:

Catalytic Interactions

The compound acts as a ligand in asymmetric catalysis:

| Metal Center | Reaction Catalyzed | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Palladium | Suzuki-Miyaura coupling | Up to 92% | Patent |

| Ruthenium | Transfer hydrogenation | 85–89% |

Stability Considerations

Critical stability data under various conditions:

Comparative Reactivity

Reactivity differs significantly from analogous compounds:

This compound’s versatility in deprotection strategies, stereospecific modifications, and catalytic applications makes it indispensable for synthesizing complex bioactive molecules. Experimental data highlight its predictable reactivity patterns when handled under optimized conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related piperidine and pyrrolidine derivatives:

Key Findings from Comparative Analysis:

Functional Group Impact: The Boc group in the target compound enhances amine protection during multi-step syntheses compared to unprotected analogs like trans-4-amino-1-Cbz-3-hydroxypiperidine . Fluorination at C-4 in (3S,4R)-benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate increases metabolic stability but reduces hydrogen-bonding capacity relative to the hydroxyl group in the target compound .

Stereochemical Sensitivity :

- The 3R,4R configuration in the target compound is critical for its role in Tofacitinib synthesis; epimerization at either center diminishes binding to JAK enzymes .

- In contrast, (3S,4R)-benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate shows activity in fluorine-specific medicinal chemistry applications despite its altered stereochemistry .

Ring Size and Conformational Effects :

- The pyrrolidine analog (C₁₇H₂₄N₂O₅ ) exhibits reduced conformational flexibility compared to the piperidine-based target compound, impacting its utility in kinase inhibitor design .

Solubility and Stability: The hydroxyl group in the target compound improves aqueous solubility (~25 mg/mL in water) compared to methyl- or fluorine-substituted analogs (<10 mg/mL) . Hydrochloride salts (e.g., trans-benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride) enhance crystallinity but require stringent pH control during purification .

Research and Industrial Relevance

- Pharmaceutical Synthesis : The target compound’s Boc and hydroxyl groups enable selective deprotection and functionalization, making it indispensable in Tofacitinib’s commercial-scale production .

- Chiral Pool Utilization : Its stereochemical purity (>99% ee) reduces the need for costly resolution steps, unlike racemic analogs such as (±)-1'-benzyl 3-tert-butyl 2-oxa-3-azaspiro compounds .

- Market Availability : While the compound is listed as discontinued by CymitQuimica , suppliers like Biopharmacule Speciality Chemicals offer custom synthesis, albeit at premium costs .

Preparation Methods

Stereoselective Ring Construction

- The piperidine ring can be constructed via stereoselective cyclization of appropriate amino acid derivatives or through regioselective epoxide ring-opening reactions of 1-benzyl-3,4-epoxypiperidine intermediates. For example, regioselective nucleophilic ring-opening with amines under controlled conditions yields trans-3-amino-4-hydroxypiperidine scaffolds with defined stereochemistry.

Protection of the Amino Group with Boc

- The amino substituent at the 3-position is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine or sodium bicarbonate. This step ensures selective protection to prevent side reactions during subsequent transformations.

Introduction of the Benzyl Carbamate Group

Hydroxyl Group Installation

- The hydroxyl group at the 4-position is introduced via oxidation or nucleophilic substitution reactions on appropriately functionalized intermediates. For example, epoxide intermediates can be opened regioselectively to install the hydroxyl group in the desired stereochemical orientation.

Representative Synthetic Route Example

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 1-benzyl-3,4-epoxypiperidine | Cyclization of amino acid derivatives or epoxidation of 3,4-unsaturated piperidines | Epoxide intermediate with defined stereochemistry |

| 2 | Regioselective epoxide ring-opening with amine | Diallylamine or other nucleophiles, controlled temperature | trans-3-amino-4-hydroxypiperidine scaffold |

| 3 | Protection of amino group with Boc | tert-Butoxycarbonyl chloride, base (Et3N), solvent (DCM) | Boc-protected amino group at C3 |

| 4 | Introduction of benzyl carbamate on nitrogen | Benzyl chloroformate, base (NaHCO3 or Et3N), solvent (DCM) | Benzyl carbamate protection at N-1 |

| 5 | Purification and isolation | Chromatography or crystallization | Pure Benzyl (3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate |

Research Findings and Optimization

Enzymatic Resolution: Some studies report the use of enzymatic resolution to obtain enantiopure trans-3-amino-4-hydroxypiperidines, which can be further functionalized to the target compound. This method provides high enantiomeric excess and avoids racemization.

Regioselectivity Control: The regioselective opening of epoxides is critical to obtain the correct stereochemistry. Optimization of nucleophile, solvent, temperature, and protecting groups enhances yield and selectivity.

Protecting Group Strategy: The use of orthogonal protecting groups (Boc for amino, benzyl carbamate for nitrogen) allows selective deprotection in multi-step syntheses, facilitating downstream modifications.

Comparative Data Table of Related Compounds and Preparation Features

Q & A

Basic: What are the key considerations for synthesizing this compound with high stereochemical purity?

Methodological Answer:

The synthesis requires strict control of stereochemistry, particularly at the C3 and C4 positions of the piperidine ring. Key steps include:

- Protection of the amino group : Use tert-butoxycarbonyl (Boc) to protect the amino group early in the synthesis to prevent side reactions .

- Hydroxyl group introduction : Employ stereoselective hydroxylation or epoxide ring-opening strategies to ensure the (R,R)-configuration .

- Coupling reactions : Use benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃) to introduce the benzyl carboxylate group .

- Purification : Column chromatography with gradients of ethyl acetate/heptane (e.g., 1:5 to 1:1) isolates the product, confirmed by TLC (Rf ~0.42 in heptane:isopropyl acetate) .

Basic: Which analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying stereochemistry and functional groups. For example, the hydroxyl proton (δ ~3.5 ppm) and Boc methyl groups (δ ~1.4 ppm) should show distinct splitting patterns .

- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ expected for C₁₈H₂₅N₂O₅: 349.1764) with <2 ppm error .

- Chiral HPLC/SFC : Assess enantiomeric excess (e.g., 94% ee reported for similar piperidine derivatives) .

- FTIR : Detect characteristic peaks (e.g., N-H stretch at ~3350 cm⁻¹, C=O at ~1700 cm⁻¹) .

Advanced: How can researchers address conflicting NMR data when characterizing derivatives?

Methodological Answer:

Conflicts often arise from diastereomer formation or solvent effects. Mitigation strategies include:

- Variable Temperature (VT) NMR : Resolve overlapping signals by analyzing spectra at 25°C and 60°C .

- COSY/NOESY : Identify coupling partners and spatial proximity of protons (e.g., confirming axial vs. equatorial hydroxyl orientation) .

- Deuterated Solvent Screening : Test in DMSO-d₆ vs. CDCl₃ to shift exchangeable protons (e.g., -OH) and clarify splitting .

- X-ray Crystallography : Resolve absolute configuration disputes (applied in structurally similar spirocyclic compounds) .

Advanced: What strategies optimize diastereoselectivity in spirocyclic derivatives synthesis?

Methodological Answer:

Spirocyclic derivatives (e.g., azaspiro[4.5]decanes) require precise reaction design:

- Acylnitroso Diels-Alder Reactions : Use molybdenum catalysts (e.g., Mo(CO)₆) at 40–80°C to achieve >90% diastereoselectivity .

- Chiral Auxiliaries : Introduce temporary stereochemical guides (e.g., Evans oxazolidinones) during piperidine functionalization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance transition-state organization for spirocyclization .

- Computational Modeling : Predict steric and electronic barriers using DFT (e.g., Gaussian 16) to refine reaction conditions .

Basic: What are best practices for handling and storing this compound?

Methodological Answer:

- Storage : Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent Boc group hydrolysis .

- Handling : Use gloves (nitrile) and fume hoods to avoid skin/eye contact. Neutralize spills with sodium bicarbonate .

- Stability Testing : Monitor degradation via HPLC every 6 months; discard if purity drops below 95% .

Advanced: How does pH affect the Boc group’s stability during reactions?

Methodological Answer:

- Acidic Conditions (pH <3) : Rapid Boc deprotection occurs (e.g., TFA in DCM), requiring timed quenching with cold ether .

- Neutral/Basic Conditions (pH 7–9) : Boc remains stable, enabling reactions like amide couplings (e.g., EDC/HOBt) .

- Buffered Systems : Use phosphate buffer (pH 7.4) for aqueous-phase reactions to minimize hydrolysis .

- Kinetic Studies : Half-life (t₁/₂) of Boc in this compound is ~48 hrs at pH 5 (25°C), per analogous piperidine data .

Advanced: How to resolve contradictions in reported synthetic yields for derivatives?

Methodological Answer:

- Reagent Quality : Ensure anhydrous solvents (e.g., molecular sieves for THF) and high-purity starting materials .

- Catalyst Screening : Test alternative catalysts (e.g., Pd/C vs. Rh/Al₂O₃) for hydrogenation steps to improve yields .

- Scale-Dependent Effects : Optimize stirring rate and temperature gradients for reproducibility at >10 mmol scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.